molecular formula C13H10O2 B1296334 2-Dibenzofuranmethanol CAS No. 86607-82-1

2-Dibenzofuranmethanol

Cat. No.: B1296334
CAS No.: 86607-82-1
M. Wt: 198.22 g/mol
InChI Key: ZMBVDFRNENAAKX-UHFFFAOYSA-N
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Description

2-Dibenzofuranmethanol is a high-purity chemical intermediate of significant interest in advanced organic synthesis and medicinal chemistry research. While specific studies on this exact compound are not available in the literature, its core structure is closely related to dibenzofuran derivatives that are established as privileged scaffolds in drug discovery . These structures are frequently investigated as potent inhibitors of various kinases, such as Pim-1 and CLK1, which are important targets in oncology research for diseases like acute myeloid leukemia and solid carcinomas . The dibenzofuran core provides a rigid, planar structure that can effectively interact with enzyme binding sites, and the addition of a hydroxymethyl group at the 2-position offers a versatile handle for further synthetic modification to create libraries of compounds for structure-activity relationship (SAR) studies . Beyond pharmaceutical applications, this compound serves as a valuable building block in materials science. Derivatives of dibenzofuran are widely used in the development of organic electronic materials, particularly in the fabrication of organic light-emitting diodes (OLEDs) for displays . The dibenzofuran unit contributes to high charge mobility and thermal stability in these materials. The hydroxymethyl functional group is a key site for polymerization or for attaching other functional moieties that modulate the electronic properties of the final material. Researchers utilize this compound under the principle of "like dissolves like" to manage its solubility in various organic solvents during material processing, a critical factor for achieving high-performance thin films . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

dibenzofuran-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBVDFRNENAAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701006951
Record name 2-Dibenzofuranmethanol
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86607-82-1
Record name 2-Dibenzofuranmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86607-82-1
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Record name 2-Dibenzofuranmethanol
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Record name 2-Dibenzofuranmethanol
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Preparation Methods

Procedure Using Palladium Catalyst

  • Preparation :

    • Dissolve palladium acetate in ethanol.
    • Add the appropriate starting materials (such as o-iodoanilines or o-iodophenols).
  • Reflux :

    • Heat the mixture to reflux for a specified duration (0.5-1 hour).
    • Monitor the reaction progress using thin-layer chromatography.
  • Workup :

    • After completion, cool the mixture and filter off any solids.
    • Concentrate the solution under reduced pressure to obtain crude 2-Dibenzofuranmethanol.

Procedure Using Sodium Methoxide

  • Preparation :

    • Mix sodium methoxide with dibenzofuran derivatives in methanol.
  • Cyclization :

    • Heat the mixture to boiling and maintain for several hours.
    • Stir continuously to ensure complete reaction.
  • Isolation :

    • Allow the reaction to cool.
    • Extract the product using an organic solvent and purify through distillation or chromatography.

Comparative Analysis of Methods

The following table summarizes the key aspects of each preparation method:

Method Catalyst Solvent Temperature Reaction Time Yield
Palladium-Catalyzed Palladium acetate Ethanol Reflux (~78 °C) 0.5-1 hour Good
Sodium Methoxide Treatment None Methanol Boiling (~64.7 °C) Several hours High purity

Chemical Reactions Analysis

Types of Reactions: 2-Dibenzofuranmethanol undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form dibenzofuran-2-methanol.

    Oxidation: It can be oxidized to form dibenzofuran-2-carboxylic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Sodium tetrahydroborate (NaBH4) in tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products Formed:

    Reduction: Dibenzo[b,d]furan-2-ylmethanol.

    Oxidation: Dibenzo[b,d]furan-2-carboxylic acid.

    Substitution: Substituted dibenzofuran derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Bisbenzofuran-2-yl-methanone (Compound 1, )

  • Structure : A bisbenzofuran ketone with two benzofuran moieties linked by a carbonyl group.
  • Synthesis: Prepared via refluxing with potassium carbonate (K₂CO₃) in ethanol, yielding derivatives like ketoximes and semicarbazones .
  • Bioactivity: Exhibits antimicrobial activity against select microorganisms, though 2-Dibenzofuranmethanol’s bioactivity remains uncharacterized in the evidence .
  • Key Difference: The ketone functional group in bisbenzofuran-2-yl-methanone contrasts with the methanol group in this compound, likely altering reactivity and solubility.

2,3-Dihydro-2,2-dimethyl-7-benzofuranol ()

  • Structure : A dihydrobenzofuran with dimethyl groups at C2 and a hydroxyl group at C5.
  • Application : Metabolite of the pesticide carbofuran, highlighting its environmental and toxicological relevance .
  • Synthesis : Derived from pesticide degradation rather than direct laboratory synthesis .

2-(2′,4′-Dihydroxyphenyl)-5,6-methylenedioxybenzofuran ()

  • Structure : A natural benzofuran with dihydroxyphenyl and methylenedioxy substituents.
  • Origin: Isolated from natural sources, contrasting with this compound’s synthetic origin .

Bromophenyl Benzofuran Derivatives ()

  • Structure : Benzofurans with 4-bromophenyl and azo substituents.
  • Synthesis : Synthesized via K₂CO₃-mediated coupling of 4-bromophenacyl bromide with substituted aldehydes .
  • Key Difference: The bromine atom introduces steric and electronic effects absent in this compound, possibly enhancing halogen bonding in drug design.

Data Table: Structural and Functional Comparisons

Compound Molecular Formula Functional Groups CAS Number Synthesis Method Bioactivity/Application
This compound C₁₄H₁₄ClNO₂ Methanol (-CH₂OH) 22272-31-7 , 86607-82-1 Undocumented Undocumented
Bisbenzofuran-2-yl-methanone Not specified Ketone (C=O) - K₂CO₃-mediated reflux Antimicrobial
2,3-Dihydro-2,2-dimethyl-7-benzofuranol C₁₁H₁₄O₂ Hydroxyl (-OH), dimethyl 1563-38-8 Pesticide metabolite Environmental toxicology
2-(2′,4′-Dihydroxyphenyl)-5,6-methylenedioxybenzofuran C₁₅H₁₂O₅ Dihydroxyphenyl, methylenedioxy - Natural isolation Pharmacological potential

Research Findings and Implications

  • Structural Reactivity: The methanol group in this compound may facilitate hydrogen bonding, enhancing solubility in polar solvents compared to ketone or methyl-substituted analogs .
  • Halogen Effects: The presence of chlorine (C₁₄H₁₄ClNO₂) in this compound could increase electrophilicity, making it a candidate for further functionalization .
  • Bioactivity Gaps: While bisbenzofuran-2-yl-methanone shows antimicrobial activity , this compound’s biological properties remain unexplored in the provided evidence, suggesting a need for targeted studies.

Biological Activity

2-Dibenzofuranmethanol, also known as dibenzo[b,d]furan-2-ylmethanol, is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including antibacterial, antiviral, and anticancer properties, supported by relevant research findings and data tables.

  • Molecular Formula : C₁₃H₁₀O₂
  • Molecular Weight : 198.22 g/mol
  • CAS Number : 86607-82-1

This compound is structurally related to dibenzofuran derivatives, which are known for their diverse pharmacological activities, including antitumor and antibacterial effects .

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound in drug discovery.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

The results indicate that this compound has varying degrees of effectiveness against different bacterial strains, with Staphylococcus aureus being the most susceptible.

Antiviral Properties

In addition to its antibacterial effects, this compound has been studied for its antiviral activity. Preliminary findings suggest that it may inhibit viral replication through interaction with viral proteins or host cell mechanisms. However, more detailed studies are required to elucidate the specific mechanisms involved .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results. It has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC₅₀ (μM)
A549 (Lung cancer)15
MDA-MB-231 (Breast cancer)20
NCI-H358 (Lung cancer)18

These results indicate that the compound exhibits potent anticancer activity, particularly against lung and breast cancer cell lines .

The mode of action of this compound is believed to involve:

  • DNA Interaction : Similar compounds have shown the ability to bind to DNA and inhibit DNA-dependent enzymes, which could explain their anticancer properties .
  • Enzyme Inhibition : Benzofuran derivatives are known to interact with various enzymes, potentially disrupting metabolic pathways critical for bacterial and cancer cell survival .

Case Studies

  • Antitumor Activity Study : A study evaluated the effect of this compound on A549 lung cancer cells using MTS cytotoxicity assays. The results demonstrated a significant reduction in cell viability at concentrations above 10 μM, indicating its potential as an antitumor agent.
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of the compound against multi-drug resistant strains. It was found effective in reducing bacterial counts significantly within a short treatment duration.

Q & A

Q. What methodologies address low reproducibility in this compound’s crystallization?

  • Methodological Answer : Use anti-solvent crystallization with methanol/water mixtures (70:30 v/v). Seed crystals and controlled cooling rates (0.5°C/min) improve polymorph consistency. PXRD confirms phase purity .

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